

2-(Ethylthio)-9H-purin-6-amine for enzyme inhibition studies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Ethylthio)-9H-purin-6-amine

Cat. No.: B1598183

[Get Quote](#)

An In-Depth Technical Guide to **2-(Ethylthio)-9H-purin-6-amine** for Enzyme Inhibition Studies

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of **2-(Ethylthio)-9H-purin-6-amine**, also known as 2-Ethylthioadenine, in enzyme inhibition studies. This guide provides an in-depth understanding of its mechanism of action, detailed experimental protocols, and data interpretation, ensuring scientific integrity and reproducibility.

Introduction and Scientific Context

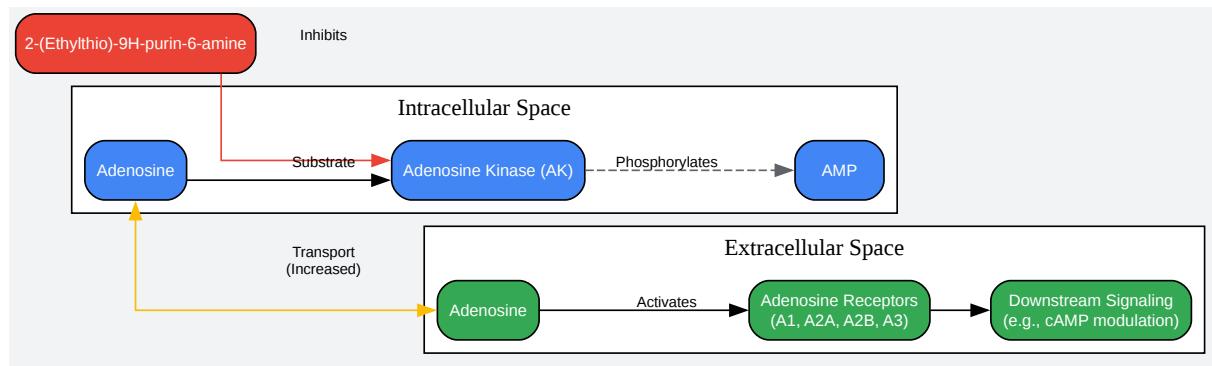
2-(Ethylthio)-9H-purin-6-amine is a synthetic purine analog that serves as a powerful chemical probe for investigating cellular signaling pathways and enzyme kinetics. Its structural similarity to endogenous purines, particularly adenosine, makes it a valuable tool for modulating the activity of specific enzymes involved in purine metabolism. The primary utility of this compound lies in its ability to inhibit Adenosine Kinase (AK), a key enzyme that regulates intracellular and extracellular concentrations of adenosine.^{[1][2]} By inhibiting AK, **2-(Ethylthio)-9H-purin-6-amine** effectively increases local adenosine levels, thereby providing a mechanism to study the downstream effects of adenosine receptor signaling in various physiological and pathological contexts, including pain, inflammation, and epilepsy.^{[1][2][3][4]}

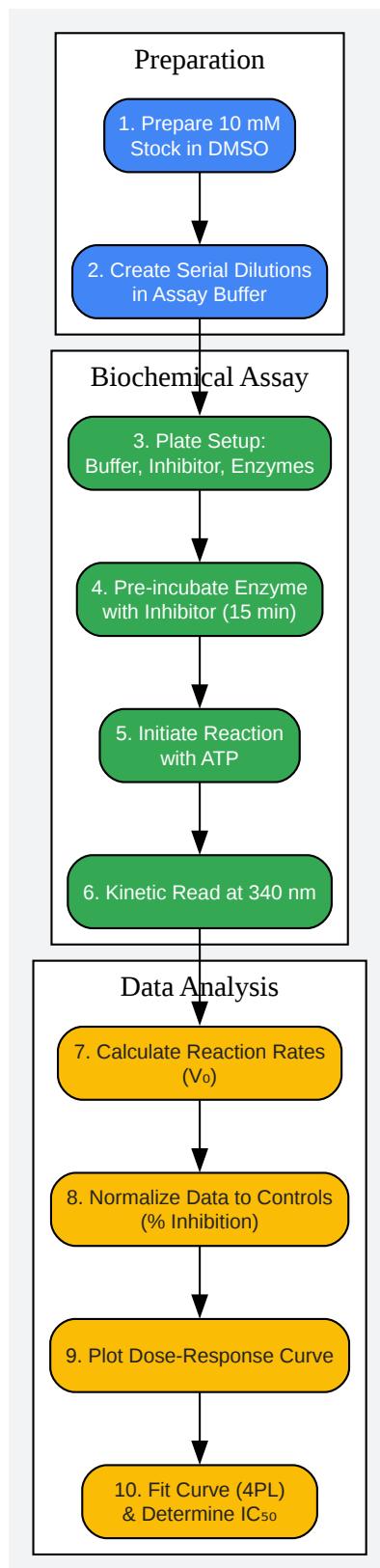
Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for proper handling, storage, and experimental design.

Property	Value	Source
IUPAC Name	2-(ethylthio)-9H-purin-6-amine	PubChem[5]
Synonyms	2-Ethylthioadenine	PubChem[5]
CAS Number	33436-90-7	PubChem[5]
Molecular Formula	C ₇ H ₉ N ₅ S	PubChem[5]
Molecular Weight	195.25 g/mol	PubChem[5]
Aqueous Solubility	Limited (<1 mg/mL at 25°C)	Estimated[6]
Typical Solvent	Dimethyl sulfoxide (DMSO)	Common practice

Mechanism of Action and Biological Significance


The primary mechanism through which **2-(Ethylthio)-9H-purin-6-amine** exerts its biological effects is via the inhibition of Adenosine Kinase (AK).[1]


Causality of Action:

- Enzyme Inhibition: **2-(Ethylthio)-9H-purin-6-amine** acts as an inhibitor of Adenosine Kinase.
- Substrate Accumulation: AK is responsible for phosphorylating intracellular adenosine to adenosine monophosphate (AMP). Inhibition of AK prevents this conversion, leading to the accumulation of intracellular adenosine.[4]
- Increased Extracellular Adenosine: The rise in intracellular adenosine concentration alters the equilibrium across the cell membrane, promoting its transport into the extracellular space.[1][4]
- Receptor Activation: The elevated extracellular adenosine then acts as an agonist for G-protein coupled adenosine receptors (A₁, A_{2a}, A_{2e}, and A₃), triggering a cascade of downstream signaling events that modulate cellular function.[1][3]

This indirect, yet potent, modulation of purinergic signaling makes **2-(Ethylthio)-9H-purin-6-amine** an invaluable tool for studying processes regulated by adenosine, such as neurotransmission, inflammation, and cardiovascular function.[1][3][7]

Beyond AK, 2-alkylthio substituted analogues of AMP and ATP have been shown to be specific, noncompetitive inhibitors of ADP-induced human platelet aggregation, highlighting a broader utility in hematological research.[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonnucleoside inhibitors of adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the effects of adenosine kinase inhibitors on acute thermal nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of adenosine kinase attenuates acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Ethylthio)-9H-purin-6-amine | C7H9N5S | CID 3989519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9H-Purin-6-amine, 2-ethyl- (102169-55-1) for sale [vulcanchem.com]
- 7. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific but noncompetitive inhibition by 2-alkylthio analogues of adenosine 5'-monophosphate and adenosine 5'-triphosphate of human platelet aggregation induced by adenosine 5'-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(Ethylthio)-9H-purin-6-amine for enzyme inhibition studies]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1598183#2-ethylthio-9h-purin-6-amine-for-enzyme-inhibition-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com